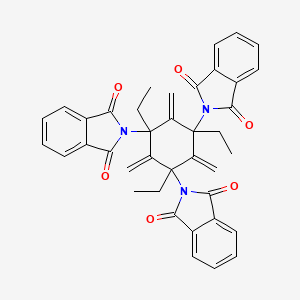
2,2',2''-(1,3,5-Triethyl-2,4,6-trimethylenecyclohexane-1,3,5-triyl)tris(isoindoline-1,3-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3,5-BIS(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3,5-TRIETHYL-2,4,6-TRIMETHYLIDENECYCLOHEXYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound featuring multiple isoindole and phthalimide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-BIS(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3,5-TRIETHYL-2,4,6-TRIMETHYLIDENECYCLOHEXYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds such as phthalimide derivatives. These intermediates are then subjected to various condensation and cyclization reactions under controlled conditions to form the final product. Common reagents used in these reactions include phthalic anhydride, primary amines, and catalysts like sulfuric acid or acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as crystallization, filtration, and chromatography are employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
2-[3,5-BIS(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3,5-TRIETHYL-2,4,6-TRIMETHYLIDENECYCLOHEXYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[3,5-BIS(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3,5-TRIETHYL-2,4,6-TRIMETHYLIDENECYCLOHEXYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3,5-BIS(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3,5-TRIETHYL-2,4,6-TRIMETHYLIDENECYCLOHEXYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A simpler compound with similar structural features.
Isoindole Derivatives: Compounds with the isoindole core structure but different substituents.
Naphthalimide: Another related compound with a naphthalene ring fused to an imide group.
Uniqueness
2-[3,5-BIS(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3,5-TRIETHYL-2,4,6-TRIMETHYLIDENECYCLOHEXYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its complex structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C39H33N3O6 |
|---|---|
Molecular Weight |
639.7 g/mol |
IUPAC Name |
2-[3,5-bis(1,3-dioxoisoindol-2-yl)-1,3,5-triethyl-2,4,6-trimethylidenecyclohexyl]isoindole-1,3-dione |
InChI |
InChI=1S/C39H33N3O6/c1-7-37(40-31(43)25-16-10-11-17-26(25)32(40)44)22(4)38(8-2,41-33(45)27-18-12-13-19-28(27)34(41)46)24(6)39(9-3,23(37)5)42-35(47)29-20-14-15-21-30(29)36(42)48/h10-21H,4-9H2,1-3H3 |
InChI Key |
JXUKWXFDISAJGX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=C)C(C(=C)C(C1=C)(CC)N2C(=O)C3=CC=CC=C3C2=O)(CC)N4C(=O)C5=CC=CC=C5C4=O)N6C(=O)C7=CC=CC=C7C6=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


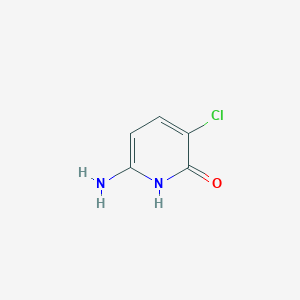
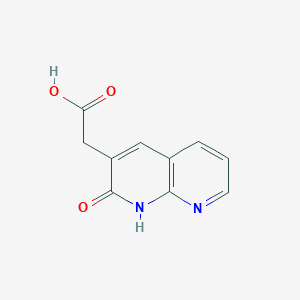
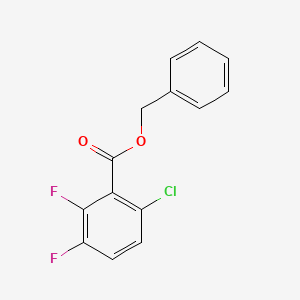
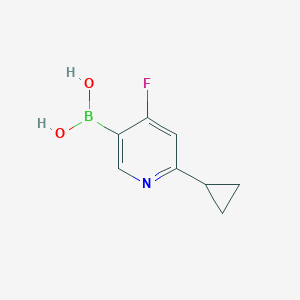
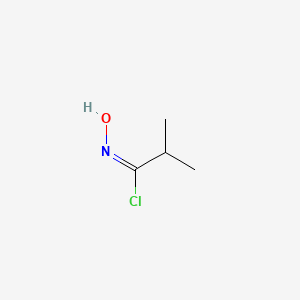
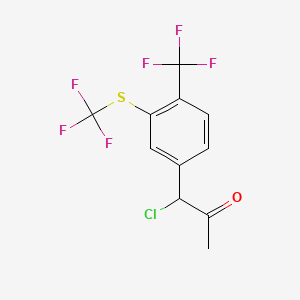
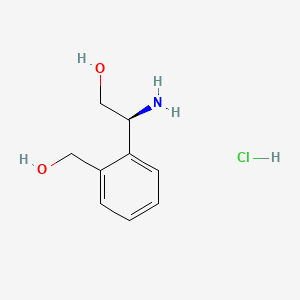
![(S)-Methyl 2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole-5-carboxylate dihydrochloride](/img/structure/B14039592.png)
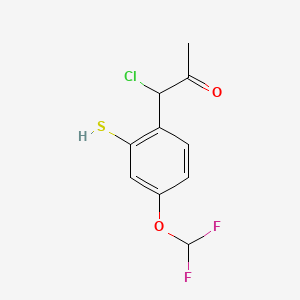
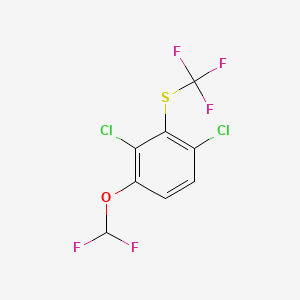
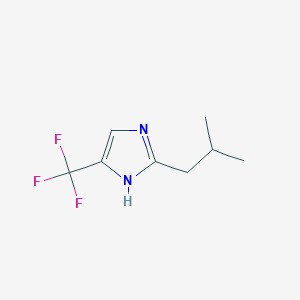
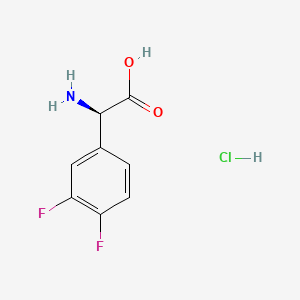
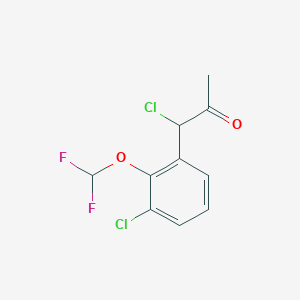
![2-(1,1-Dioxido-1-thia-8-azaspiro[4.5]decan-4-yl)isoindoline-1,3-dione](/img/structure/B14039630.png)
